1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea
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Description
1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea is a compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential as a treatment for various diseases.
Scientific Research Applications
Steric Carbonyl Protection and Urea Derivatives
Research has shown that ureas with sterically protected carbonyl groups, including piperidine derivatives, can be metalated in high yields, indicating their potential use in organic synthesis and medicinal chemistry applications. The methodology for cleaving urethanes and ureas, particularly through the retro-Mannich reaction, highlights the versatility of such compounds in synthesizing sterically blocked carbonyl compounds (T. Hassel & D. Seebach, 1978).
Drug Metabolism and Disposition
Studies on related compounds, such as the novel orexin 1 and 2 receptor antagonist SB-649868, demonstrate the significance of understanding the disposition and metabolism of complex urea derivatives. These findings are crucial for the development of new pharmaceuticals, as they provide insights into elimination pathways, half-lives, and principal metabolites, which are essential for drug design and safety evaluations (C. Renzulli et al., 2011).
Acetylcholinesterase Inhibitors
The synthesis and biochemical evaluation of related ureas as acetylcholinesterase inhibitors underline their potential therapeutic applications. By optimizing the spacer length and testing compounds with greater conformational flexibility, these studies contribute to the development of novel treatments for diseases associated with cholinergic dysfunctions, such as Alzheimer's disease (J. Vidaluc et al., 1995).
Crystal Structure Analysis
The detailed crystal structure analysis of benzoylphenylurea derivatives provides essential information on molecular interactions, hydrogen bonding, and spatial arrangements. This knowledge is fundamental for the rational design of new compounds with specific biological activities, highlighting the importance of structural studies in drug discovery (Seonghwa Cho et al., 2015).
Enzyme Inhibition and Pain Management
Research into 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of soluble epoxide hydrolase (sEH) demonstrates the application of urea derivatives in developing new analgesics and anti-inflammatory drugs. These inhibitors have shown promise in reducing inflammatory pain, providing a basis for further exploration of urea derivatives in pain management (T. Rose et al., 2010).
properties
IUPAC Name |
1-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-3-(2,6-difluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O3/c23-16-5-3-6-17(24)20(16)26-22(29)25-13-14-8-10-27(11-9-14)21(28)19-12-15-4-1-2-7-18(15)30-19/h1-7,12,14H,8-11,13H2,(H2,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIBFBVZYSANDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=C(C=CC=C2F)F)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea |
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